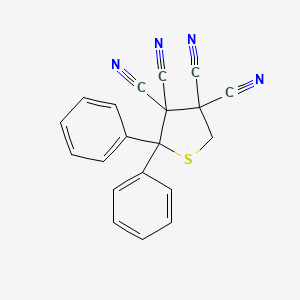
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile is an organic compound with a complex structure that includes a formyl group, a methylamino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with methylamine and malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) for aromatic substitution
Major Products Formed
Oxidation: 2-Formyl-3-(methylamino)-3-phenylpropanoic acid
Reduction: 2-Formyl-3-(methylamino)-3-phenylpropanamine
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl and nitrile groups can form hydrogen bonds or covalent interactions with target molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-3-(amino)-3-phenylprop-2-enenitrile
- 2-Formyl-3-(methylamino)-3-(substituted phenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile is unique due to the presence of both a formyl and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
| 87352-03-2 | |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-formyl-3-(methylamino)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(7-12)8-14)9-5-3-2-4-6-9/h2-6,8,13H,1H3 |
InChI-Schlüssel |
WATKXFNDAAPJMF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=C(C=O)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
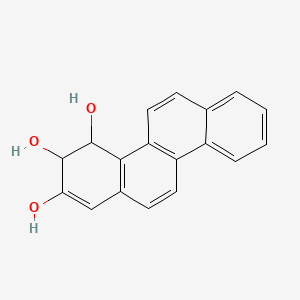

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
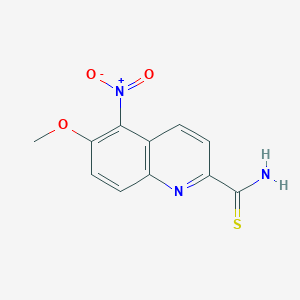
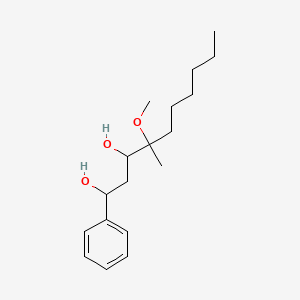
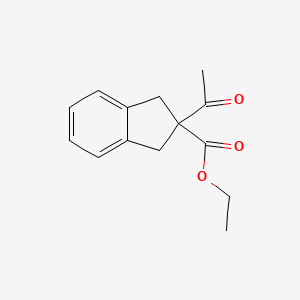

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
